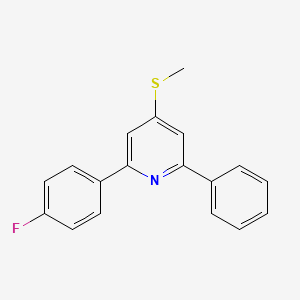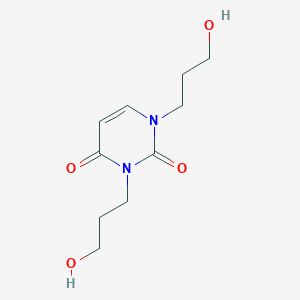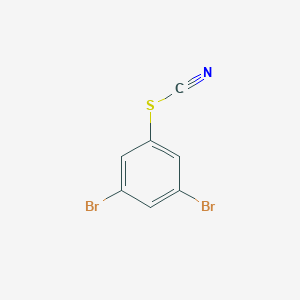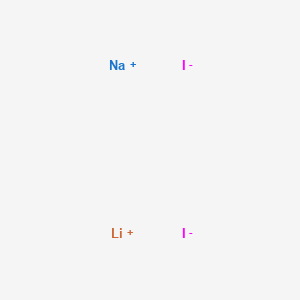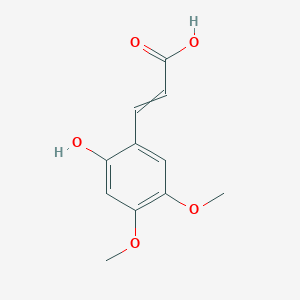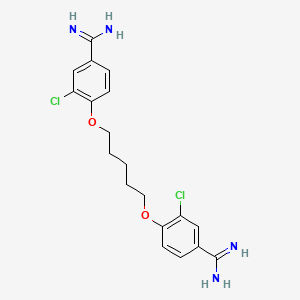
4,4'-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) is a synthetic organic compound characterized by its complex molecular structure This compound features two 3-chlorobenzenecarboximidamide groups connected by a 1,5-pentanediylbis(oxy) linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chlorobenzenecarboximidamide and 1,5-dibromopentane.
Formation of the Linker: The 1,5-dibromopentane undergoes a nucleophilic substitution reaction with a suitable base to form 1,5-pentanediylbis(oxy).
Coupling Reaction: The 1,5-pentanediylbis(oxy) is then reacted with 3-chlorobenzenecarboximidamide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or altered functional groups.
Substitution: Products with substituted groups replacing the chlorine atoms on the benzene rings.
科学研究应用
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
相似化合物的比较
Similar Compounds
4,4’-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide): Similar structure but with nitro groups instead of chlorine atoms.
4,4’-(1,5-Pentanediylbis(oxy))bis(3-methylbenzenecarboximidamide): Features methyl groups instead of chlorine atoms.
Uniqueness
Chlorine Substitution: The presence of chlorine atoms imparts unique chemical reactivity and potential biological activity.
Linker Structure: The 1,5-pentanediylbis(oxy) linker provides flexibility and distinct spatial arrangement, influencing the compound’s properties.
属性
CAS 编号 |
125880-75-3 |
|---|---|
分子式 |
C19H22Cl2N4O2 |
分子量 |
409.3 g/mol |
IUPAC 名称 |
4-[5-(4-carbamimidoyl-2-chlorophenoxy)pentoxy]-3-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9H2,(H3,22,23)(H3,24,25) |
InChI 键 |
UHXIDMNAFKSRPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)OCCCCCOC2=C(C=C(C=C2)C(=N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


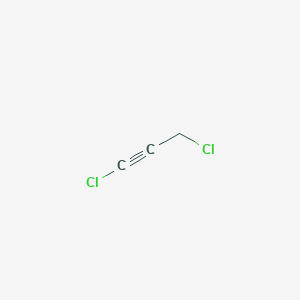
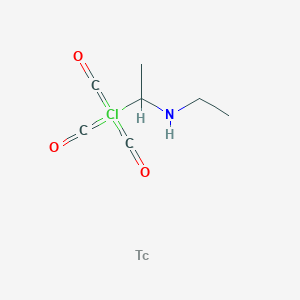
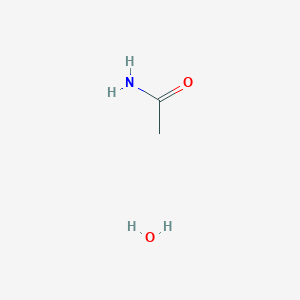
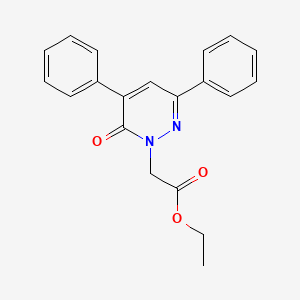
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
